molecular formula C16H22INO2 B14497497 3-(2'-Methylpiperidino)propyl p-iodobenzoate CAS No. 63916-89-2

3-(2'-Methylpiperidino)propyl p-iodobenzoate

Cat. No.: B14497497
CAS No.: 63916-89-2
M. Wt: 387.26 g/mol
InChI Key: BLAAWVPMHICNCQ-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is an ester derivative of benzoic acid, specifically a p-iodobenzoate ester, with a 2’-methylpiperidino group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-iodobenzoate typically involves the esterification of p-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of 3-(2’-Methylpiperidino)propyl p-iodobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-iodobenzoate depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring and the ester linkage play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(2’-Methylpiperidino)propyl p-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    3-(2’-Methylpiperidino)propyl p-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

    3-(2’-Methylpiperidino)propyl p-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(2’-Methylpiperidino)propyl p-iodobenzoate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. The iodine atom also imparts distinct physicochemical properties, such as higher molecular weight and different electronic effects, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

63916-89-2

Molecular Formula

C16H22INO2

Molecular Weight

387.26 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-iodobenzoate

InChI

InChI=1S/C16H22INO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3

InChI Key

BLAAWVPMHICNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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